4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Overview
Description
4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multiple steps. One common approach is to start with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a coupling reaction with 4-(pyrrolidine-1-carbonyl)aniline. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The amide bond can be formed or modified through coupling reactions with different amines or carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, or sodium borohydride.
Coupling Reagents: EDCI, DMAP, and DCC (dicyclohexylcarbodiimide).
Solvents: Dichloromethane, ethanol, and acetonitrile.
Major Products
Reduction Products: 4-methoxy-3-amino-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitro-N-phenylbenzamide: Lacks the pyrrolidine ring, which may result in different biological activity.
4-methoxy-3-nitro-N-[4-(morpholine-1-carbonyl)phenyl]benzamide: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its pharmacokinetic properties.
Uniqueness
The presence of the pyrrolidine ring in 4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide provides unique steric and electronic properties that can enhance its interaction with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-9-6-14(12-16(17)22(25)26)18(23)20-15-7-4-13(5-8-15)19(24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLKWADJPHWOBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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